

PRT4165: Application Notes and Protocols for Cancer Research Models

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Compound of Interest

Compound Name: PRT4165
CAS No.: 31083-55-3
Cat. No.: B1679799

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Introduction

PRT4165 is a potent and specific small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator often dysregulated in cancer.^{[1][2][3]} It functions by targeting the E3 ubiquitin ligase activity of the PRC1 catalytic subunits, RING1A and RNF2 (also known as RING1B), thereby inhibiting the monoubiquitylation of histone H2A at lysine 119 (H2AK119ub1).^{[2][3][4]} This post-translational modification is crucial for PRC1-mediated gene silencing, and its inhibition by **PRT4165** can reactivate the expression of tumor suppressor genes. Furthermore, **PRT4165** has been shown to impede DNA double-strand break (DSB) repair processes, induce cell cycle arrest, and promote apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.^{[1][2][3]}

These application notes provide detailed protocols for utilizing **PRT4165** in various cancer research models to investigate its effects on cell signaling, viability, and DNA damage response.

Mechanism of Action: PRC1 Inhibition

PRT4165 specifically inhibits the E3 ubiquitin ligase activity of the Bmi1/Ring1A and RNF2/RING1B components of the PRC1 complex.[2] This inhibition prevents the transfer of ubiquitin to histone H2A, a critical step in the formation of facultative heterochromatin and transcriptional repression. The disruption of this pathway leads to changes in gene expression and impairs the DNA damage response.[2][3]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: **PRT4165** inhibits the E3 ligase activity of the PRC1 complex.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **PRT4165** from in vitro studies.

Table 1: Inhibitory Activity of **PRT4165**



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Table 2: Cellular Effects of **PRT4165**



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Experimental Protocols

Protocol 1: In Vitro Inhibition of H2A Ubiquitylation

This protocol details the procedure to assess the inhibitory effect of **PRT4165** on PRC1-mediated H2A ubiquitylation in cultured cancer cells.

Materials:

- Cancer cell line (e.g., U2OS, HeLa)
- Complete cell culture medium

- **PRT4165** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Acid extraction buffer (e.g., 0.2 M HCl)
- RIPA buffer
- Protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-H2A, anti-uH2AK119
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
- **PRT4165** Treatment: Treat cells with varying concentrations of **PRT4165** (e.g., 10, 25, 50 μ M) or vehicle (DMSO) for the desired time (e.g., 1, 2, 5 hours).^{[4][5]}
- Histone Extraction (Acid Extraction Method):
 - Wash cells twice with ice-cold PBS.
 - Add acid extraction buffer and incubate on ice for 30 minutes.
 - Scrape cells and transfer the suspension to a microfuge tube.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing histones.
- Western Blotting:
 - Determine protein concentration using the BCA assay.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
 - Develop with ECL substrate and visualize.



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Caption: Workflow for Western blot analysis of H2A ubiquitylation.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of **PRT4165** on the cell cycle distribution of cancer cells.

Materials:

- Cancer cell line
- Complete cell culture medium
- **PRT4165**
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells and treat with increasing concentrations of **PRT4165** for a specified duration (e.g., 24-48 hours).
- Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.
- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
- Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: DNA Double-Strand Break (DSB) Repair Assay (γ -H2AX Foci Formation)

This protocol assesses the impact of **PRT4165** on the repair of DNA double-strand breaks by monitoring the formation and resolution of γ -H2AX foci.

Materials:

- Cancer cell line (e.g., U2OS)
- Complete cell culture medium
- **PRT4165**
- DNA damaging agent (e.g., ionizing radiation, etoposide)
- PBS
- 4% Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody: anti- γ -H2AX
- Fluorescently labeled secondary antibody
- DAPI
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on coverslips in a multi-well plate.
- Pre-treatment: Treat cells with **PRT4165** for a short period (e.g., 1 hour) before inducing DNA damage.^[1]
- DNA Damage Induction: Expose cells to a DNA damaging agent.
- Time-Course Analysis: Fix cells at different time points post-damage (e.g., 0, 2, 8, 24 hours) to monitor foci formation and resolution.
- Immunofluorescence Staining:
 - Fix cells with 4% PFA.

- Permeabilize with permeabilization buffer.
- Block with blocking solution.
- Incubate with anti- γ -H2AX primary antibody.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.
- Imaging and Analysis: Mount coverslips and visualize foci using a fluorescence microscope. Quantify the number of foci per cell.



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Caption: Workflow for the DNA double-strand break repair assay.

Conclusion

PRT4165 serves as a critical research tool for elucidating the role of PRC1-mediated ubiquitylation in cancer biology. The protocols outlined above provide a framework for investigating its effects on histone modification, cell cycle progression, and DNA damage repair in various cancer models. These studies can contribute to a deeper understanding of epigenetic regulation in cancer and may inform the development of novel therapeutic strategies.

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